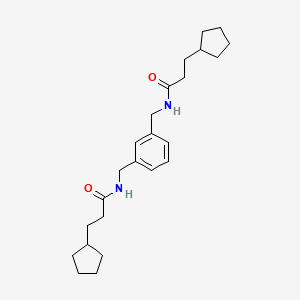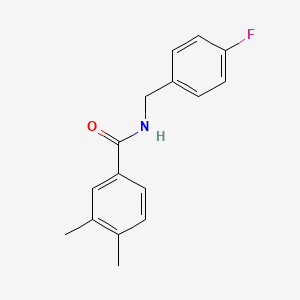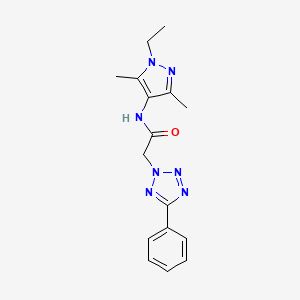![molecular formula C15H13ClF2N4O2 B10975366 2-[1-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethyl]-5-[2-(difluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B10975366.png)
2-[1-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethyl]-5-[2-(difluoromethoxy)phenyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-chloro-5-methyl-1H-pyrazol-1-yl)ethyl]-5-[2-(difluoromethoxy)phenyl]-1,3,4-oxadiazole: is a heterocyclic compound with a complex structure. Let’s break it down:
-
Core Structure: : The compound contains an oxadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is fused with other functional groups in this compound.
- Functional Groups:
Pyrazole: The presence of a pyrazole ring (1H-pyrazol-1-yl) contributes to the compound’s biological activity.
Difluoromethoxyphenyl: This group enhances the compound’s lipophilicity and influences its interactions with biological targets.
Preparation Methods
The synthetic routes for this compound involve several steps. While I don’t have specific details on industrial production methods, researchers typically use organic synthesis techniques to create it. Some key steps include:
Condensation Reaction: Starting from appropriate precursors, a condensation reaction forms the oxadiazole ring.
Functionalization: Subsequent reactions introduce the pyrazole and difluoromethoxyphenyl groups.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antitumor, antibacterial, or antiviral agent.
Materials Science: Its unique structure may find applications in materials with specific properties.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: It may affect cellular processes related to cell growth, inflammation, or metabolism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore other oxadiazoles or pyrazole-containing molecules.
Properties
Molecular Formula |
C15H13ClF2N4O2 |
|---|---|
Molecular Weight |
354.74 g/mol |
IUPAC Name |
2-[1-(4-chloro-5-methylpyrazol-1-yl)ethyl]-5-[2-(difluoromethoxy)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H13ClF2N4O2/c1-8-11(16)7-19-22(8)9(2)13-20-21-14(24-13)10-5-3-4-6-12(10)23-15(17)18/h3-7,9,15H,1-2H3 |
InChI Key |
KTJXBNPYLAIWQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C2=NN=C(O2)C3=CC=CC=C3OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B10975295.png)

![1-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B10975300.png)
![1-[(4-butylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10975307.png)


![{5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10975319.png)


![(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10975334.png)
![2-[(Azepan-1-ylacetyl)amino]benzamide](/img/structure/B10975342.png)
![2-(1,3-benzodioxol-5-yl)-N-[2-(methylsulfanyl)phenyl]quinoline-4-carboxamide](/img/structure/B10975355.png)
![1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]-](/img/structure/B10975361.png)
![4-fluoro-N-{[1-(4-fluorobenzoyl)piperidin-4-yl]methyl}benzamide](/img/structure/B10975371.png)
